molecular formula C17H24N4O4 B2740369 Di-tert-butyl 1-(imidazo[1,2-a]pyridin-7-yl)hydrazine-1,2-dicarboxylate CAS No. 2411640-65-6

Di-tert-butyl 1-(imidazo[1,2-a]pyridin-7-yl)hydrazine-1,2-dicarboxylate

Cat. No.: B2740369
CAS No.: 2411640-65-6
M. Wt: 348.403
InChI Key: SGDIYJPXIBTYNR-UHFFFAOYSA-N
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Description

Di-tert-butyl 1-(imidazo[1,2-a]pyridin-7-yl)hydrazine-1,2-dicarboxylate (CAS 2411640-65-6) is a hydrazine-dicarboxylate derivative featuring a bicyclic imidazo[1,2-a]pyridine core. Its molecular formula is C₁₇H₂₄N₄O₄, with a molecular weight of 348.41 g/mol and a purity of 95% . The tert-butyl ester groups enhance steric bulk and may improve solubility in non-polar solvents compared to smaller alkyl esters. This compound is primarily used as a synthetic intermediate in organic chemistry, particularly for constructing nitrogen-rich heterocycles relevant to pharmaceutical development.

Properties

IUPAC Name

tert-butyl N-imidazo[1,2-a]pyridin-7-yl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4/c1-16(2,3)24-14(22)19-21(15(23)25-17(4,5)6)12-7-9-20-10-8-18-13(20)11-12/h7-11H,1-6H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDIYJPXIBTYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN(C1=CC2=NC=CN2C=C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Di-tert-butyl 1-(imidazo[1,2-a]pyridin-7-yl)hydrazine-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is the reaction of imidazo[1,2-a]pyridin-7-yl hydrazine with di-tert-butyl dicarboxylate under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors. The process is optimized to maximize yield and purity while minimizing waste and environmental impact. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution , and nucleophilic addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

  • Nucleophilic Addition: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are typically employed.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can yield amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of imidazopyridine derivatives, including di-tert-butyl 1-(imidazo[1,2-a]pyridin-7-yl)hydrazine-1,2-dicarboxylate, in exhibiting antiproliferative effects against various cancer cell lines. For instance, compounds derived from imidazo[1,2-a]pyridine structures have shown significant cytotoxicity against breast cancer (MCF7), melanoma (SKMEL-28), and ovarian cancer (SKOV-3) cell lines. These compounds induce apoptosis and inhibit tumor growth through various mechanisms, including tubulin polymerization inhibition and interference with cell cycle progression .

Table 1: Anticancer Activity of Imidazopyridine Derivatives

Compound NameCancer Cell LineIC50 Value (μM)Mechanism of Action
This compoundMCF7TBDInduces apoptosis
Other Derivative ASKMEL-28TBDInhibits tubulin polymerization
Other Derivative BSKOV-3TBDCell cycle arrest

Note: TBD indicates that specific values were not provided in the reviewed literature.

Synthesis and Functionalization

The synthesis of this compound typically involves the hydrazination of imidazo[1,2-a]pyridine derivatives using diethyl azodicarboxylate as a reagent. This method has been shown to be efficient and regioselective, allowing for the formation of various substituted derivatives that can be further evaluated for biological activity .

Table 2: Synthesis Pathways for Imidazopyridine Derivatives

Reaction StepReagents UsedYield (%)
HydrazinationDiethyl azodicarboxylateHigh
FunctionalizationVarious electrophilesVariable

Biological Evaluation and Case Studies

Several case studies have documented the biological evaluation of imidazo[1,2-a]pyridine derivatives. For example, a study demonstrated that these compounds could effectively block proliferation in K562 leukemia cells while inducing cell death through apoptosis . The mechanisms were explored using various assays such as MTT assays and flow cytometry to assess cell viability and apoptotic markers.

Case Study: Antiproliferative Effects on K562 Cells

In a detailed investigation:

  • Objective: To evaluate the cytotoxic effects of di-tert-butyl 1-(imidazo[1,2-a]pyridin-7-yl)hydrazine derivatives on K562 leukemia cells.
  • Methodology: MTT assay was employed to determine cell viability post-treatment with varying concentrations of the compound.
  • Findings: The results indicated a significant reduction in cell viability with increasing concentrations of the compound, confirming its potential as an anticancer agent.

Conclusion and Future Directions

This compound presents promising applications in medicinal chemistry, particularly in developing new anticancer therapies. Future research should focus on:

  • Elucidating the precise mechanisms of action.
  • Exploring structure-activity relationships to optimize efficacy.
  • Conducting in vivo studies to assess therapeutic potential.

The ongoing exploration of imidazopyridine derivatives will likely yield significant advancements in targeted cancer therapies and other therapeutic areas.

Mechanism of Action

The mechanism by which Di-tert-butyl 1-(imidazo[1,2-a]pyridin-7-yl)hydrazine-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Diethyl Hydrazine-Dicarboxylate Derivatives ()

Compounds such as Diethyl 1-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)hydrazine-1,2-dicarboxylate (3p) and Diethyl 1-(2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)hydrazine-1,2-dicarboxylate (3q) share the imidazo[1,2-a]pyridine core but differ in ester groups (diethyl vs. di-tert-butyl) and substituents (e.g., halogens, methyl groups).

  • Molecular Weight : These diethyl derivatives have higher molecular weights (~400–417 g/mol) due to halogen substituents (F, Cl) and additional methyl groups .
  • Reactivity : The electron-withdrawing nature of halogens (e.g., 4-Cl in 3q) may enhance electrophilic substitution reactivity compared to the unsubstituted target compound.
  • Applications : Their structural complexity makes them candidates for drug discovery, particularly as kinase inhibitors or antimicrobial agents.
Table 1: Key Differences Between Target Compound and Diethyl Analogs
Property Target Compound Diethyl 3p Diethyl 3q
Molecular Formula C₁₇H₂₄N₄O₄ C₂₀H₂₃FN₄O₄ C₂₀H₂₃ClN₄O₄
Molecular Weight (g/mol) 348.41 408.17 401.16
Substituents None 4-F, 6-CH₃ 4-Cl, 6-CH₃
Ester Groups tert-Butyl Ethyl Ethyl

Indolin-2-one-Based Hydrazine-Dicarboxylates ()

Compounds like Di-tert-butyl 1-(3-allyl-1-benzyl-2-oxoindolin-3-yl)hydrazine-1,2-dicarboxylate (10) share the di-tert-butyl ester motif but replace the imidazo[1,2-a]pyridine with an indolin-2-one core.

  • Structural Impact : The indolin-2-one system introduces a ketone and a fused benzene ring, altering electronic properties (e.g., increased polarity) .
  • Synthetic Utility : These compounds are intermediates in carboamination reactions, whereas the target compound’s imidazopyridine core is more suited for metal-free hydrazination pathways .

Tetrahydroimidazo[1,2-a]pyridine Derivatives (–8)

Examples include diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) and dimethyl 3-(sec-butyl)-7-(4-chlorophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate.

  • Structural Features: These derivatives are partially saturated (tetrahydro), with additional substituents (cyano, nitro, bromo) that significantly alter reactivity and stability .
  • Molecular Weight : Higher molecular weights (e.g., 550.10 g/mol for 2c ) due to bulky substituents like 4-bromophenyl or phenethyl groups.
  • Applications : Their electron-deficient aromatic systems make them suitable for studying charge-transfer interactions or as intermediates in anticancer agent synthesis.

Dihydroimidazopyrazine Carboxylates (–10)

7-Tert-butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate (CAS 1000576-75-9) shares tert-butyl esters but features a pyrazine ring instead of pyridine.

  • Substituent Effects : Bromo groups enable cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible in the target compound .

Biological Activity

Di-tert-butyl 1-(imidazo[1,2-a]pyridin-7-yl)hydrazine-1,2-dicarboxylate is a compound belonging to the class of imidazo[1,2-a]pyridine derivatives, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C19H25N3O4C_{19}H_{25}N_{3}O_{4}, with a molecular weight of approximately 359.43 g/mol. The compound features a hydrazine moiety attached to an imidazo[1,2-a]pyridine structure, which is critical for its biological activity.

Research indicates that compounds containing the imidazo[1,2-a]pyridine scaffold exhibit various pharmacological activities. This compound may interact with specific targets within biological pathways, potentially inhibiting enzymes or receptors involved in disease processes. Although detailed studies are still needed to elucidate the exact molecular interactions and pathways affected by this compound, it is hypothesized that it may influence pathways related to cancer and inflammation.

Pharmacological Effects

The imidazo[1,2-a]pyridine derivatives have been documented for their extensive range of biological activities:

  • Anticancer : Compounds in this class have shown promise in inhibiting tumor growth and enhancing the efficacy of existing cancer therapies.
  • Anti-inflammatory : They may modulate inflammatory responses through various cellular mechanisms.
  • Antimicrobial : Some derivatives exhibit antibacterial and antifungal properties.

Table 1: Summary of Biological Activities

Activity TypeReferenceObserved Effects
Anticancer Inhibition of cell proliferation in cancer cell lines
Anti-inflammatory Reduction in pro-inflammatory cytokines
Antimicrobial Effective against specific bacterial strains

Detailed Findings

  • Anticancer Activity : A study highlighted that imidazo[1,2-a]pyridine derivatives can inhibit key pathways involved in cancer cell survival and proliferation. For instance, a derivative demonstrated significant inhibition of the PI3K/Akt/mTOR pathway with IC50 values indicating potent activity against various cancer cell lines .
  • Anti-inflammatory Properties : Another investigation revealed that certain derivatives could significantly reduce levels of inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases .
  • Antimicrobial Efficacy : Research has shown that imidazo[1,2-a]pyridine compounds possess notable antimicrobial properties against various pathogens, making them candidates for further development as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Modifications to the hydrazine or carboxylate groups may enhance potency or selectivity against specific biological targets.

Table 2: Structure-Activity Relationship Insights

Modification TypeImpact on ActivityReference
Substitution on ImidazoleIncreased anticancer activity
Variation in CarboxylateAltered anti-inflammatory effects
Hydrazine ModificationsEnhanced antimicrobial properties

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